Leucyl-glycyl-glycyl-glycine Leucyl-glycyl-glycyl-glycine
Brand Name: Vulcanchem
CAS No.: 14857-78-4
VCID: VC20941195
InChI: InChI=1S/C12H22N4O5/c1-7(2)3-8(13)12(21)16-5-10(18)14-4-9(17)15-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,17)(H,16,21)(H,19,20)/t8-/m0/s1
SMILES: CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Molecular Formula: C12H22N4O5
Molecular Weight: 302.33 g/mol

Leucyl-glycyl-glycyl-glycine

CAS No.: 14857-78-4

Cat. No.: VC20941195

Molecular Formula: C12H22N4O5

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

Leucyl-glycyl-glycyl-glycine - 14857-78-4

Specification

CAS No. 14857-78-4
Molecular Formula C12H22N4O5
Molecular Weight 302.33 g/mol
IUPAC Name 2-[[2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C12H22N4O5/c1-7(2)3-8(13)12(21)16-5-10(18)14-4-9(17)15-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,17)(H,16,21)(H,19,20)/t8-/m0/s1
Standard InChI Key XWTNPSHCJMZAHQ-QMMMGPOBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
SMILES CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Introduction

Structural Composition and Chemical Properties

Molecular Structure

Leucyl-glycyl-glycyl-glycine is composed of four amino acids connected by peptide bonds. The N-terminal residue is L-leucine, followed by three glycine residues, culminating in a C-terminal carboxylic acid group. This tetrapeptide has the molecular formula C₁₄H₂₆N₄O₅.
The structural arrangement can be represented as:
H₂N-CH(CH₂CH(CH₃)₂)-CO-NH-CH₂-CO-NH-CH₂-CO-NH-CH₂-COOH
Where:

  • The leucine residue contains a branched aliphatic side chain ((CH₃)₂CHCH₂-)

  • Each glycine residue has the simplest possible side chain (hydrogen atom)

Physical Properties

Based on the general characteristics of oligopeptides, Leucyl-glycyl-glycyl-glycine would be expected to exhibit the following properties:

PropertyExpected Characteristic
Physical stateWhite or off-white crystalline solid at room temperature
SolubilityWater-soluble, with pH-dependent solubility profiles
Molecular weightApproximately 302 g/mol
ChiralityOne stereocenter at the α-carbon of leucine (S configuration in L-leucine)
Charge at physiological pHZwitterionic, with protonated α-amino group and deprotonated C-terminal carboxyl group

Relationship to Similar Peptides

Comparison with Leucyl-glycyl-glycine

Leucyl-glycyl-glycine (Leu-Gly-Gly), a closely related tripeptide, differs from Leucyl-glycyl-glycyl-glycine by the absence of one glycine residue. According to the PubChem database, Leu-Gly-Gly "is a tripeptide composed of one L-leucine and two glycine residues joined in sequence. It has a role as a metabolite" and has been "reported in Trypanosoma brucei" . This suggests that Leucyl-glycyl-glycyl-glycine might have similar metabolic roles, potentially functioning as an intermediate in protein degradation pathways.

Structural Relatives

Several structurally related peptides have been studied more extensively:

PeptideSequenceNotable Characteristics
Leucyl-glycyl-glycineLeu-Gly-GlyTripeptide, functions as a metabolite, found in T. brucei
Glycyl-L-leucylglycylglycineGly-Leu-Gly-GlyTetrapeptide with different sequence arrangement
L-Prolyl-L-leucylglycylglycinePro-Leu-Gly-GlyContains proline, which affects structural conformation

Chemical Reactivity and Stability

Stereochemical Considerations

The position of amino acid residues within a peptide chain significantly affects the rate of epimerization. Studies have demonstrated that "Leucine in the tetrapeptide glycyl-L-leucylglycylglycine racemizes three times faster than in L-prolyl-L-leucylglycylglycine" . This indicates that "an amino acid residue in a peptide chain does have an effect upon the rate of epimerization of a neighbouring peptide residue" . By extension, the leucine residue in Leucyl-glycyl-glycyl-glycine would be expected to exhibit specific racemization kinetics influenced by its position at the N-terminus.

Analytical Characterization

Mass Spectrometric Analysis

Mass spectrometry would be a primary method for the characterization of Leucyl-glycyl-glycyl-glycine. Similar peptides have been analyzed using techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Chemical Ionization (CI) mass spectrometry .
For related peptides, mass spectrometry has been used to determine molecular weight and confirm structural identity. The US National Institute of Standards and Technology (NIST) maintains spectral data for related compounds, indicating the value of mass spectrometry for peptide analysis .

Nuclear Magnetic Resonance Studies

Nuclear Magnetic Resonance (NMR) spectroscopy represents another valuable technique for characterizing peptides like Leucyl-glycyl-glycyl-glycine. NMR analysis at different pH values has been used to determine the sequence of amino acids in peptides, as mentioned in studies of related tetrapeptides .

Synthetic Approaches

Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) would be the most efficient approach for preparing Leucyl-glycyl-glycyl-glycine. This would typically involve:

  • Attachment of the C-terminal glycine to a solid support

  • Sequential addition of the second and third glycine residues

  • Addition of the N-terminal leucine residue

  • Cleavage from the solid support and removal of protecting groups

Solution-Phase Methods

Alternative solution-phase methods might involve:

  • Preparation of protected fragments (e.g., protected Leu-Gly and protected Gly-Gly)

  • Fragment coupling

  • Final deprotection

Comparative Analysis with Other Tetrapeptides

The chemical behavior of Leucyl-glycyl-glycyl-glycine can be compared with other tetrapeptides that have been more extensively studied:

PropertyGlycyl-L-leucylglycylglycineL-Prolyl-L-leucylglycylglycineLeucyl-glycyl-glycyl-glycine (Predicted)
Racemization rate of LeuRelatively fast3× slower than Gly-Leu-Gly-GlyLikely intermediate due to N-terminal position
Hydrolysis productsMixture including cyclic dipeptidesD-proline, L-leucine, glycineWould likely yield leucine and glycine
Conformational flexibilityHigh due to multiple glycinesRestricted by prolineHigh due to multiple glycines

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